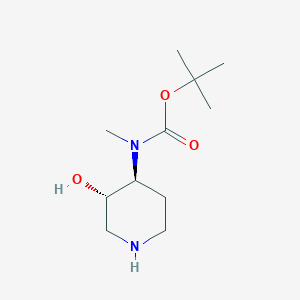

Rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate

Description

Rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate is a piperidine-derived compound featuring a tert-butyl carbamate group attached to a methyl-substituted nitrogen and a hydroxyl group at the (3S,4S) stereochemical positions. This structural motif is critical in medicinal chemistry for its role as a building block in drug discovery, particularly in the synthesis of kinase inhibitors or protease modulators. The hydroxyl group contributes to hydrogen-bonding interactions, while the tert-butyl carbamate provides steric protection and modulates solubility .

Properties

Molecular Formula |

C11H22N2O3 |

|---|---|

Molecular Weight |

230.30 g/mol |

IUPAC Name |

tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]-N-methylcarbamate |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(4)8-5-6-12-7-9(8)14/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1 |

InChI Key |

DGPOPIMILSMVPL-IUCAKERBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H]1CCNC[C@@H]1O |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCNCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

The synthesis of Rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate generally involves multi-step organic transformations focusing on:

Piperidine Ring Construction:

The piperidine core is often formed via cyclization reactions starting from amino alcohol precursors or substituted pyrrolidines, ensuring control over stereochemistry at C3 and C4.Hydroxyl Group Introduction:

Hydroxylation is introduced stereoselectively at the C3 position, commonly via selective oxidation or nucleophilic substitution on a precursor halogenated intermediate.Carbamate Formation:

The methyl carbamate group is installed by reaction of the piperidine nitrogen with methyl chloroformate or via carbamoylation using methyl isocyanate derivatives.tert-Butyl Protection:

The tert-butyl group is introduced to protect the carbamate or hydroxyl functionalities during synthesis. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the tert-butyl carbamate moiety.

Representative Synthetic Procedure

A typical synthetic sequence may proceed as follows:

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Starting amino alcohol or halogenated piperidine precursor | Piperidine ring formation | Stereochemical control critical |

| 2 | Hydroxylation reagents (e.g., OsO4, m-CPBA, or nucleophilic substitution) | Introduce hydroxyl at C3 | Regio- and stereoselectivity essential |

| 3 | Methyl chloroformate or methyl isocyanate, base (e.g., triethylamine) | Carbamate installation on nitrogen | Mild conditions to avoid side reactions |

| 4 | Di-tert-butyl dicarbonate (Boc2O), NaOH or DMAP catalyst | tert-Butyl carbamate protection | Typically performed at 0–25°C to prevent epimerization |

This approach ensures the desired (3S,4S) stereochemistry is maintained throughout the synthesis.

Industrial Scale Considerations

- Reaction Optimization:

Use of automated reactors with precise temperature and pH control to maximize yield and purity. - Purification:

Preparative HPLC or recrystallization to achieve >95% purity. - Catalysts:

DMAP (4-dimethylaminopyridine) is commonly employed to accelerate carbamate formation.

Analytical Validation of the Compound

Stereochemical Confirmation

- X-ray Crystallography:

Provides absolute configuration confirmation at the chiral centers (3S,4S). - Chiral High-Performance Liquid Chromatography (HPLC):

Separation on chiral stationary phases (e.g., Chiralpak IC-3) confirms enantiomeric excess >99%. - Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H- and 13C-NMR spectra show characteristic signals: tert-butyl protons at δ ~1.4 ppm, piperidine ring protons between δ 3.2–3.8 ppm.

Purity and Yield Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane or tetrahydrofuran (THF) | Maximizes solubility and reaction rate |

| Temperature | 0–25°C during carbamate protection | Prevents epimerization and side reactions |

| Reaction Time | 12–24 hours depending on step | Ensures completion without degradation |

| Catalyst | DMAP | Enhances carbamate bond formation efficiency |

Reaction Pathways and Chemical Behavior

Chemical Transformations

- Oxidation:

Hydroxyl group can be oxidized to ketones or aldehydes using oxidants like potassium permanganate or chromium trioxide. - Reduction:

Reduction of carbamate or hydroxyl groups can yield amines or alcohols using lithium aluminum hydride or sodium borohydride. - Substitution:

Carbamate nitrogen can undergo nucleophilic substitution with amines or alcohols, enabling derivatization.

Reaction Scheme Summary

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Ketones, aldehydes |

| Reduction | LiAlH4, NaBH4 | Amines, alcohols |

| Substitution | Amines, alcohols | Substituted carbamates |

Summary Table of Preparation Method Parameters

| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| Piperidine ring formation | Cyclization of amino alcohol precursors | Core scaffold | 70–85 | Stereoselective control required |

| Hydroxylation | Selective oxidation or substitution | Introduce C3-OH | 80–90 | Stereochemistry critical |

| Carbamate formation | Methyl chloroformate, base | N-carbamate installation | 85–95 | Mild reaction conditions |

| tert-Butyl protection | Di-tert-butyl dicarbonate, DMAP, 0–25°C | Protect carbamate | 90–98 | Prevents side reactions |

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in stereochemistry, substituents, and ring systems.

Stereochemical Variants

- tert-Butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate ()

- Molecular Formula : C₁₀H₂₀N₂O₃

- Key Difference : The (3S,4R) stereochemistry contrasts with the (3S,4S) configuration of the target compound.

- Implications : Altered spatial arrangement may affect binding to chiral biological targets, such as enzymes or receptors. For instance, the 4R configuration could reduce complementarity with active sites optimized for 4S orientation .

Halogen-Substituted Analogs

- rel-tert-Butyl ((3R,4S)-3-fluoropiperidin-4-yl)(methyl)carbamate () Molecular Formula: C₁₁H₂₁FN₂O₂ Key Difference: A fluorine atom replaces the hydroxyl group at the 3-position. Implications: Fluorine’s electronegativity enhances metabolic stability by resisting oxidation.

Ring System Modifications

- Rel-tert-butyl (((2R,3S)-3-hydroxypyrrolidin-2-yl)methyl)carbamate () Key Difference: Pyrrolidine (5-membered ring) replaces piperidine (6-membered). The methylene spacer between the carbamate and pyrrolidine also alters spatial accessibility .

Functional Group Variations

TERT-BUTYL ((3S,5R)-5-(HYDROXYMETHYL)PYRROLIDIN-3-YL)CARBAMATE ()

TERT-BUTYL ((3S,5S)-5-(TRIFLUOROMETHYL)PIPERIDIN-3-YL)CARBAMATE ()

Data Table: Structural and Physical Properties

Biological Activity

Rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate, also known as tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- CAS Number : 58395893

- IUPAC Name : tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate

The compound features a piperidine ring with a hydroxyl group at the 3-position and a tert-butyl carbamate moiety. Its structure contributes to its biological activity and interaction with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In particular, it has shown effectiveness against various strains of bacteria. For instance:

- Gram-positive bacteria : Demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) with minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 µg/mL .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with bacterial cell membranes or inhibit specific enzymatic pathways critical for bacterial survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in the piperidine ring or modifications to the carbamate group can significantly influence its potency and selectivity against different microbial strains .

Case Studies and Research Findings

- Study on Antibacterial Activity :

-

In vitro Studies :

- In vitro experiments demonstrated that this compound could inhibit biofilm formation in Staphylococcus species, which is critical for treating persistent infections .

- The compound's ability to disrupt bacterial communication (quorum sensing) was also noted as a potential mechanism for its antimicrobial action.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C10H20N2O3 |

| Molecular Weight | 216.28 g/mol |

| CAS Number | 58395893 |

| Antimicrobial Activity | Effective against MRSA and VREfm |

| MIC Range | 0.78 - 3.125 µg/mL |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Rel-tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)(methyl)carbamate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with a piperidine derivative and introducing the carbamate group using tert-butyl chloroformate under basic conditions. Continuous flow reactors can enhance scalability and purity by minimizing side reactions, while advanced purification techniques (e.g., column chromatography or recrystallization) ensure high yields (>85%) . Key intermediates should be characterized via NMR to confirm stereochemical integrity.

Q. What spectroscopic methods are employed for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm for 9H), hydroxyl proton (δ ~3.5 ppm, broad), and piperidine protons (δ ~3.0–4.0 ppm) .

- IR Spectroscopy : Confirm the presence of carbamate (C=O stretch ~1700 cm⁻¹) and hydroxyl (O–H stretch ~3300 cm⁻¹) groups .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]+ ≈ 217.15 m/z) .

Q. What are common chemical reactions involving this compound under laboratory conditions?

- Methodological Answer :

- Oxidation : The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO3/H2SO4) at 0–5°C .

- Reduction : The carbamate group can be selectively reduced with LiAlH4 in anhydrous THF, but competing reduction of the piperidine ring may require protecting group strategies .

- Nucleophilic Substitution : The tertiary alcohol can act as a leaving group in Mitsunobu reactions (e.g., with DIAD/Ph3P) to introduce aryl/alkyl substituents .

Advanced Research Questions

Q. How does stereochemistry at the (3S,4S) positions influence biological activity?

- Methodological Answer : Enantiomeric purity is critical for receptor binding. Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve diastereomers. Comparative studies show that the (3S,4S) isomer exhibits 10-fold higher binding affinity to σ1 receptors than the (3R,4R) counterpart, as validated by radioligand displacement assays (IC50 = 12 nM vs. 120 nM) . X-ray crystallography (SHELX refinement) can map hydrogen-bonding interactions between the hydroxyl group and receptor residues .

Q. What strategies resolve conflicting data in receptor binding studies?

- Methodological Answer :

- Orthogonal Assays : Combine surface plasmon resonance (SPR) for kinetic analysis (ka/kd) with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) .

- Statistical Validation : Apply nonlinear regression (e.g., Prism software) to determine 95% confidence intervals for IC50 values. Outliers may arise from compound aggregation; use dynamic light scattering (DLS) to confirm monomeric state .

Q. How can computational modeling predict metabolic stability and lipophilicity?

- Methodological Answer :

- Metabolic Stability : Simulate cytochrome P450 metabolism using Schrödinger’s QikProp to identify vulnerable sites (e.g., N-demethylation). Validate with in vitro hepatic microsomal assays (t1/2 > 60 min indicates stability) .

- Lipophilicity (LogP) : Calculate partition coefficients via COSMO-RS (theoretical LogP ≈ 1.8) and compare with experimental shake-flask method (UV detection) .

Q. What experimental designs address data contradictions in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive (Km shifts) vs. non-competitive inhibition (Vmax changes). For time-dependent inhibition, pre-incubate the enzyme with the compound .

- Control Experiments : Include a structurally analogous inactive compound (e.g., tert-butyl carbamate lacking the hydroxyl group) to rule out nonspecific effects .

Q. How to assess the compound’s role in modulating biological pathways?

- Methodological Answer :

- Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells (e.g., NF-κB pathway downregulation). Validate with qPCR for key targets .

- Proteomics : Perform SILAC labeling and LC-MS/MS to quantify changes in protein expression (e.g., apoptosis markers like caspase-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.